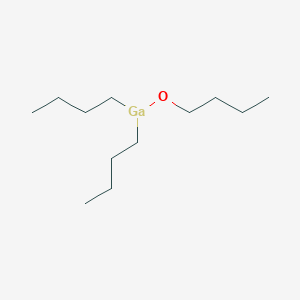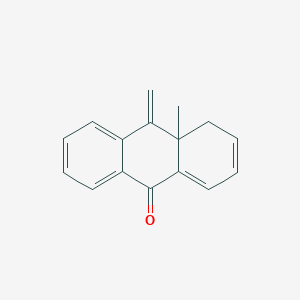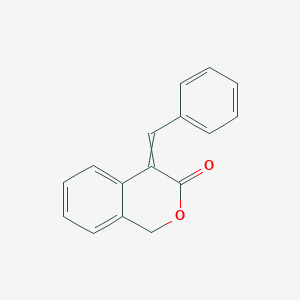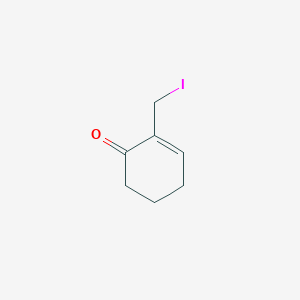![molecular formula C23H17ClN2O6 B14317866 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate CAS No. 113802-00-9](/img/structure/B14317866.png)
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a quinolinium derivative with a nitrophenyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate typically involves the reaction of 2-nitrobenzaldehyde with 1-phenylquinoline in the presence of a base to form the corresponding ethenyl derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of a quinolinium ring.
2-[2-(2-Nitrophenyl)ethenyl]benzene: Similar structure but with a benzene ring instead of a quinolinium ring.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is unique due to the presence of both a nitrophenyl group and a quinolinium ring, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
113802-00-9 |
|---|---|
Molecular Formula |
C23H17ClN2O6 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-[2-(2-nitrophenyl)ethenyl]-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C23H17N2O2.ClHO4/c26-25(27)23-13-7-5-9-19(23)15-17-21-16-14-18-8-4-6-12-22(18)24(21)20-10-2-1-3-11-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FTBXHZDHYFVCDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C(C=CC3=CC=CC=C32)C=CC4=CC=CC=C4[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)

![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

